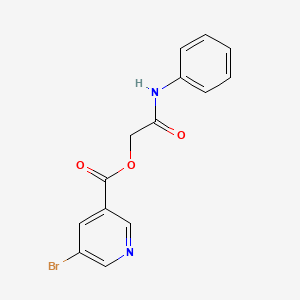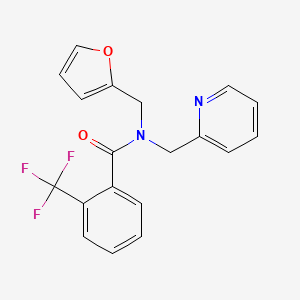
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide, commonly known as FMPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMPB is a small molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of FMPB involves its ability to bind to specific proteins in cells, thereby modulating their activity. FMPB has been shown to target proteins such as heat shock protein 90 (Hsp90) and Janus kinase 2 (JAK2), which are involved in various cellular processes. By inhibiting the activity of these proteins, FMPB can disrupt the growth and survival of cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
FMPB has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of specific enzymes involved in cell proliferation, and modulate the expression of various genes involved in cellular processes. FMPB has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
FMPB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific proteins, making it an ideal tool for studying cellular processes. FMPB is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use. FMPB has been shown to have low solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for the use of FMPB in scientific research. One potential direction is the development of FMPB-based therapies for the treatment of cancer and neurodegenerative diseases. Another direction is the use of FMPB as a tool for studying cellular processes and identifying new drug targets. Further research is needed to explore the full potential of FMPB in these and other areas of scientific research.
Conclusion:
In conclusion, FMPB is a small molecule that has gained attention in the scientific community for its potential use in various research applications. It has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. FMPB has several promising applications in the fields of cancer and neurodegenerative disease research, and further research is needed to explore its full potential in these and other areas of scientific research.
合成法
The synthesis of FMPB has been reported in various research studies. One of the most common methods involves the reaction of 2-(trifluoromethyl)benzoic acid with furan-2-carboxaldehyde and pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
科学的研究の応用
FMPB has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. FMPB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)17-9-2-1-8-16(17)18(25)24(13-15-7-5-11-26-15)12-14-6-3-4-10-23-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNLUNUBGCLHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

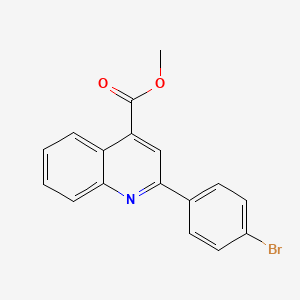
![1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2456310.png)
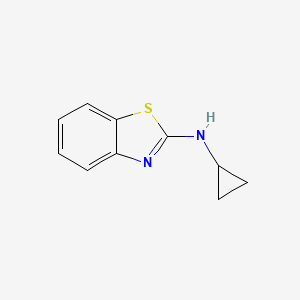
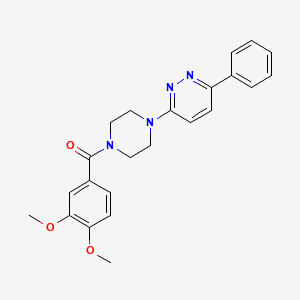




![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)
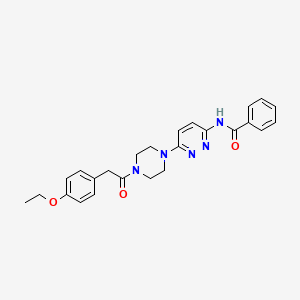
![2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2456326.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2456328.png)
